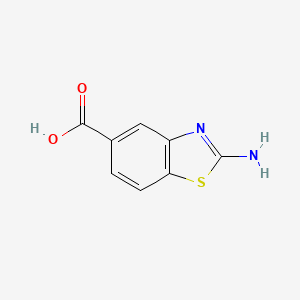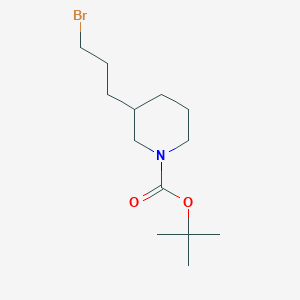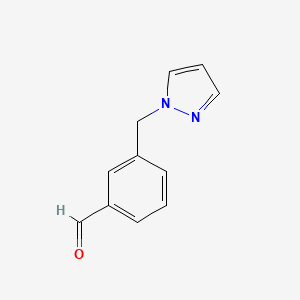
3-(1H-pyrazol-1-ylmethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(1H-pyrazol-1-ylmethyl)benzaldehyde" is a derivative of benzaldehyde with a pyrazolylmethyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyrazole derivatives and their potential reactions, which can be extrapolated to understand the behavior of "this compound".
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-component reactions or cyclometalation. For instance, a one-pot, three-component synthesis method is described for the creation of pyrazole derivatives under solvent-free conditions, which could potentially be adapted for the synthesis of "this compound" . Additionally, cyclometalation reactions of poly(pyrazolylmethyl)benzenes have been shown to produce complex structures, suggesting that "this compound" could also participate in such reactions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized by various spectroscopic methods and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction studies . This implies that the molecular structure of "this compound" could similarly be elucidated using these techniques.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, they can react with benzaldehydes to form condensation products , or participate in reactions that involve the formation of fused heterocyclic systems . These studies suggest that "this compound" may also engage in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied using spectroscopic methods and theoretical calculations. For example, the electronic structures of pyrazole compounds have been optimized and calculated using DFT methods, and their thermal decomposition has been analyzed by thermogravimetric analysis . These approaches could be applied to "this compound" to predict its properties and reactivity.
科学的研究の応用
1. Green Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives
In a study by Sikandar et al. (2020), a novel, environmentally friendly method was developed for synthesizing dihydropyrano[2,3-c]pyrazole derivatives. This method utilized a one-pot multi-component reaction involving various substituted benzaldehydes, demonstrating a green approach with excellent yields and simple work-up procedures (Sikandar et al., 2020).
2. Development of PCN Pincer Palladium(II) Complexes
Hou et al. (2011) synthesized unsymmetrical PCN pincer Pd(II) complexes using (pyrazolyl)aryl phosphinite ligands, which included 3-(3,5-dimethylpyrazol-1-ylmethyl)benzyl alcohol. These complexes displayed low activity in the allylation of benzaldehyde, highlighting their potential for specific catalytic applications (Hou et al., 2011).
3. Synthesis of Functionalized Pyrazoles
Alizadeh et al. (2013) reported an efficient approach for preparing functionalized 5-aryl-3-(methylsulfanyl)-1H-pyrazoles. This involved a three-component reaction using benzaldehydes, providing a plausible mechanism and high yields (Alizadeh et al., 2013).
4. Creation of Benzimidazole-Pyrazoline Hybrid Molecules
Ibraheem et al. (2020) developed benzimidazole-pyrazoline hybrid molecules with potential anti-diabetic properties. This synthesis involved a multi-step reaction with various benzaldehydes, leading to compounds with significant α-glucosidase inhibition activity (Ibraheem et al., 2020).
特性
IUPAC Name |
3-(pyrazol-1-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-4-1-3-10(7-11)8-13-6-2-5-12-13/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSSMLBTEXYZDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594630 |
Source


|
| Record name | 3-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78425-11-3 |
Source


|
| Record name | 3-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






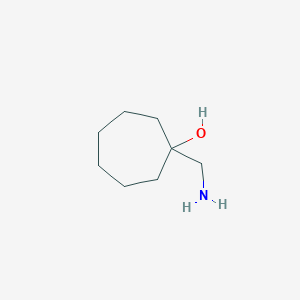



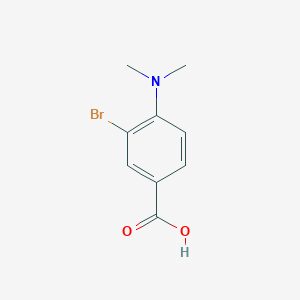
![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)
